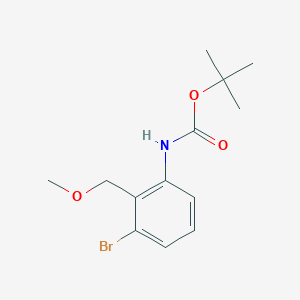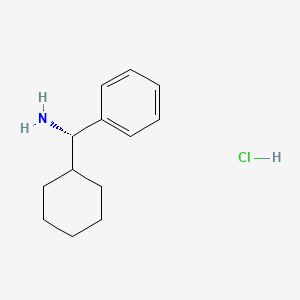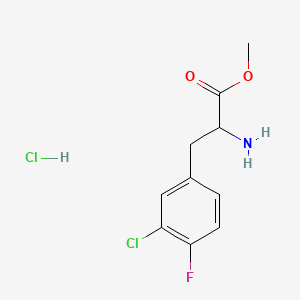
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClFNO2·HCl. It is a derivative of phenylalanine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Nitration and Reduction: The benzene derivative undergoes nitration followed by reduction to introduce the amino group.
Esterification: The resulting compound is then esterified to form the methyl ester.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Utilizing large reactors for nitration, reduction, esterification, and halogenation.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(3-chloro-5-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H12Cl2FNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H |
InChI-Schlüssel |
RVRVQRPHGLKMOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


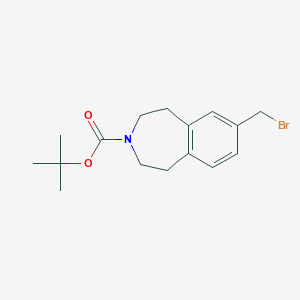
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)

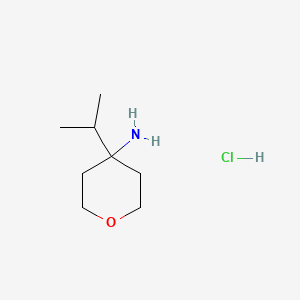
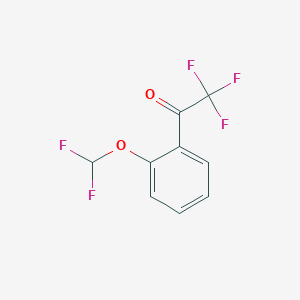
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
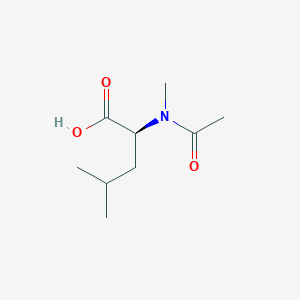

![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
